molecular formula C13H16N2O B6613975 2-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile CAS No. 204079-07-2

2-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile

Cat. No.: B6613975
CAS No.: 204079-07-2
M. Wt: 216.28 g/mol
InChI Key: XRURMKAXJNHRPI-UHFFFAOYSA-N
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Description

2-[4-(Hydroxymethyl)piperidin-1-yl]benzonitrile is a heterocyclic compound featuring a benzonitrile moiety linked to a piperidine ring substituted with a hydroxymethyl group at the 4-position. The hydroxymethyl group enhances polarity, influencing solubility and hydrogen-bonding capabilities, which are critical for interactions in biological systems.

Properties

IUPAC Name

2-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c14-9-12-3-1-2-4-13(12)15-7-5-11(10-16)6-8-15/h1-4,11,16H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRURMKAXJNHRPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile typically involves the reaction of piperidine derivatives with benzonitrile compounds. One common method includes the nucleophilic substitution reaction where a piperidine derivative reacts with a benzonitrile compound under basic conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The hydroxymethyl group may enhance the compound’s solubility and bioavailability, while the benzonitrile moiety can participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

The following analysis compares 2-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile with structurally related compounds, focusing on substituent effects, positional isomerism, and functional group variations.

Substituent Variations on the Piperidine Ring
Compound Name Substituent on Piperidine Molecular Formula Key Properties/Applications Evidence ID
2-[4-(Hydroxymethyl)piperidin-1-yl]benzonitrile 4-hydroxymethyl C₁₃H₁₅N₂O Polar, hydrogen-bonding capability; intermediate in drug synthesis [11]
4-((4-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride 4-aminomethyl C₁₄H₁₉N₃·HCl Increased basicity; hydrochloride salt enhances stability [3]
2-(4-(Benzo[d]oxazol-2-yl)-1-methylpiperidin-4-ylamino)benzonitrile 1-methyl, 4-benzooxazole C₂₀H₁₉N₃O Bulky substituent; potential CNS activity [2]

Key Findings :

  • The hydroxymethyl group (polar, non-ionic) improves aqueous solubility compared to the aminomethyl derivative (basic, ionic in hydrochloride form) .
  • Bulky groups like benzooxazole () may sterically hinder receptor binding but could enhance selectivity for specific targets.
Positional Isomerism on the Benzene Ring
Compound Name Substitution Position Molecular Formula Key Properties/Applications Evidence ID
2-[4-(Hydroxymethyl)piperidin-1-yl]benzonitrile Ortho (2-position) C₁₃H₁₅N₂O Steric effects near nitrile group; potential for intramolecular interactions [11]
4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile Para (4-position) C₁₇H₂₂N₃ Symmetrical structure; crystallizes in chair conformations [5, 8]
4-((2-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile Para (4-position) C₁₄H₁₈N₂O Hydroxymethyl at piperidine 2-position; altered hydrogen-bonding network [7]

Key Findings :

  • Para-substituted analogs () exhibit higher symmetry, favoring crystalline packing and stability .
Functional Group Additions and Modifications
Compound Name Functional Modifications Molecular Formula Key Properties/Applications Evidence ID
4-fluoro-3-[[4-[2-(2-hydroxyethyl)-pyrazol-3-yl]-piperidin-1-yl]methyl]-benzonitrile Fluorine + pyrazole-hydroxyethyl C₁₈H₂₁FN₄O Enhanced electronic effects (fluorine); pyrazole adds π-π stacking potential [6]
2-[4-(aminomethyl)piperidin-1-yl]benzonitrile hydrochloride Aminomethyl + hydrochloride C₁₃H₁₈ClN₃ Ionic form improves solubility; amine enables covalent conjugation [9]

Key Findings :

  • Hydrochloride salts () are preferred in pharmaceutical formulations for improved bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile
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2-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile

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